(2E)-3-(dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is an organic compound that features a combination of a thiazole ring and a thiophene ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a thiourea derivative with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Enone Moiety: The final step involves the condensation of the thiazole-thiophene intermediate with a dimethylamino-substituted aldehyde under acidic or basic conditions to form the enone structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It may be used in the synthesis of conductive polymers or organic semiconductors.
Biology
Biochemistry: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Diagnostics: May be used in the development of diagnostic agents or imaging probes.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The enone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-[2-(furan-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-3-(dimethylamino)-1-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-3-(dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one imparts unique electronic properties and potential biological activities compared to its analogs with furan or pyridine rings. This makes it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)6-5-9(15)11-8-13-12(17-11)10-4-3-7-16-10/h3-8H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSWLAFHBWDPTP-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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